molecular formula C8H12ClNO2 B1380982 4-Amino-3-ethoxyphenol hydrochloride CAS No. 37966-59-9

4-Amino-3-ethoxyphenol hydrochloride

Cat. No.: B1380982
CAS No.: 37966-59-9
M. Wt: 189.64 g/mol
InChI Key: RRUJXGFHINJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-ethoxyphenol hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and an ethoxy group at the third position on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxyphenol.

    Nitration: The 3-ethoxyphenol undergoes nitration to form 4-nitro-3-ethoxyphenol.

    Reduction: The nitro group in 4-nitro-3-ethoxyphenol is then reduced to an amino group, resulting in the formation of 4-amino-3-ethoxyphenol.

    Hydrochloride Formation: Finally, the 4-amino-3-ethoxyphenol is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: The amino group can be further reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Quinones.

    Reduction: Derivatives with modified amino groups.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-Amino-3-ethoxyphenol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethoxyphenol hydrochloride involves its interaction with specific molecular targets. The amino and ethoxy groups on the benzene ring allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxyphenol hydrochloride
  • 4-Amino-3-propoxyphenol hydrochloride
  • 4-Amino-3-butoxyphenol hydrochloride

Uniqueness

4-Amino-3-ethoxyphenol hydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

4-amino-3-ethoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJXGFHINJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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